molecular formula C15H18N2O2 B2643738 N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-64-0

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2643738
CAS RN: 852368-64-0
M. Wt: 258.321
InChI Key: CUOOVJFOZYUDOC-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BML-210, is a synthetic compound that belongs to the class of indole-2-carboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antiseizure and Neuroprotective Effects

One of the primary applications of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also referred to as sec-Butyl-propylacetamide (SPD), is in the development of antiseizure medications. Research has demonstrated that SPD possesses a broad-spectrum antiseizure profile. It has shown unique activity against status epilepticus (SE) and offers neuroprotection against organophosphate-induced neuronal damage, which is critical for treating exposure to nerve agents and pesticides. The studies highlight SPD's efficacy in various rodent models of seizures and epilepsy, surpassing the performance of traditional antiepileptic drugs in some scenarios, particularly in models resistant to benzodiazepines, which are commonly used to treat SE (White et al., 2012).

Stereoselective Pharmacology

Further investigations into the pharmacodynamics and pharmacokinetics of SPD, including the evaluation of its stereoisomers, have provided insights into its stereoselective effects. This research is crucial for optimizing the efficacy and safety profile of potential antiepileptic medications based on this compound. It underscores the importance of stereochemistry in the development of more potent antiepileptic drugs with potentially reduced side effects (Hen et al., 2013).

Comparative Metabolism in Herbicides

Beyond neurological applications, the chemical structure related to N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied in the context of herbicide metabolism. While not directly related to the compound , research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides a foundation for understanding the metabolism of related compounds. This research can inform safety assessments and the development of compounds with reduced toxicity (Coleman et al., 2000).

Antimicrobial Properties

Compounds structurally similar to N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been explored for antimicrobial activities. For instance, indol-3-yl-oxoacetamides have been evaluated as potential antimicrobial agents, showcasing promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests a broader scope of research and application for indole derivatives in addressing infectious diseases (Debnath et al., 2015).

properties

IUPAC Name

N-butan-2-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-9(2)16-15(19)14(18)13-10(3)17-12-8-6-5-7-11(12)13/h5-9,17H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOOVJFOZYUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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